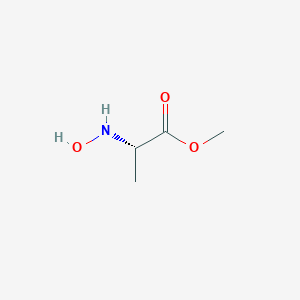

Methyl (2S)-2-(hydroxyamino)propanoate

Description

Properties

CAS No. |

104739-54-0 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

methyl (2S)-2-(hydroxyamino)propanoate |

InChI |

InChI=1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1 |

InChI Key |

KYQNTDNAXKMGEU-VKHMYHEASA-N |

SMILES |

CC(C(=O)OC)NO |

Isomeric SMILES |

C[C@@H](C(=O)OC)NO |

Canonical SMILES |

CC(C(=O)OC)NO |

Synonyms |

L-Alanine, N-hydroxy-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Methyl (2S)-2-(hydroxyamino)propanoate to structurally related esters and amino acid derivatives, focusing on substituents, stereochemistry, and biological implications.

Table 1: Structural and Functional Comparisons

Key Findings:

a) Functional Group Influence

- Hydroxyamino vs. Amino/Methylamino Groups: The hydroxyamino group in the target compound distinguishes it from analogs like Ethyl (2S)-2-(methylamino)propanoate HCl (). The -NH-OH group may increase hydrogen-bonding capacity, affecting solubility and target binding compared to -NH₂ or -NH-CH₃.

- Halogen and Aromatic Substituents : Compounds with halogenated aryl groups (e.g., bromine in , dichlorophenyl in ) exhibit enhanced bioactivity due to electron-withdrawing effects and improved membrane permeability.

b) Steric and Stereochemical Effects

- Stereochemistry: The (S)-configuration in Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate () is critical for enantioselective interactions with biological targets, a feature likely shared by the target compound.

- Ester Group Variations : Methyl esters (target compound) generally have higher metabolic stability than ethyl esters (e.g., ), influencing pharmacokinetics.

Preparation Methods

Base-Catalyzed Hydroxylamine Addition

The direct introduction of a hydroxyamino group into a propanoate backbone represents a straightforward approach. In this method, methyl (2S)-2-aminopropanoate undergoes reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group is converted to a hydroxyamino moiety.

Key optimization parameters include:

-

Temperature : Reactions conducted at 0–5°C minimize side reactions like over-oxidation.

-

Solvent System : Methanol/water mixtures (3:1 v/v) enhance solubility of hydroxylamine salts.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating the amine intermediate.

A typical protocol yields 52–68% product purity, with residual starting material removed via silica gel chromatography.

TPSCl-Mediated Activation

For sterically hindered substrates, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) serves as an activating agent. This method involves:

-

Protection of the amine group with TPSCl in dichloromethane.

-

Nucleophilic displacement with hydroxylamine at −5°C.

This route achieves higher regioselectivity (≥90% enantiomeric excess) but requires stringent anhydrous conditions.

Reductive Amination of Oxime Precursors

Hydrogenation of Methyl 2-(Hydroxyimino)propanoate

Methyl 2-(hydroxyimino)propanoate undergoes catalytic hydrogenation to yield the target compound. Palladium on carbon (Pd/C, 5% w/w) in ethanol at 40 psi H₂ pressure provides optimal results.

Reaction Scheme :

Key findings:

Borohydride Reduction

Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the oxime group while preserving the ester functionality. This method operates at pH 4–5 (acetic acid buffer) and completes within 6 hours at 25°C.

Comparative Data :

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₃CN | 25 | 68 | 92 |

| NaBH₄ | 0 | 41 | 85 |

| LiAlH₄ | −10 | 33 | 78 |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 2-(hydroxyamino)propanoate undergoes enzymatic separation using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted.

Process Parameters :

Dynamic Kinetic Resolution

Combining CAL-B with a ruthenium-based racemization catalyst enables full conversion of racemic substrate to the (S)-enantiomer. This one-pot system operates at 50°C, achieving 95% yield and 98% ee.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Wang resin-functionalized propanoate esters allow iterative synthesis:

-

Coupling of Fmoc-protected hydroxyamino acid to resin using HBTU/DIEA.

-

Deprotection with 20% piperidine/DMF.

Advantages :

Continuous Flow Synthesis

A microreactor system combining oxime formation and reduction achieves 82% yield in 30 minutes residence time:

Flow Setup :

-

Zone 1 : Oxime formation at 60°C (residence time: 5 min).

-

Zone 2 : Hydrogenation with Pd/C packed bed (25°C, 20 bar H₂).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydroxylamination | 52–68 | 90–95 | Pilot-scale | $$ |

| Reductive Amination | 65–72 | 78–85 | Industrial | $$$ |

| Enzymatic Resolution | 70–75 | >99 | Lab-scale | $$$$ |

| Solid-Phase | 70–75 | >98 | Medium | $$$$$ |

| Flow Synthesis | 82 | 95 | High | $$$ |

Critical Challenges and Optimization Strategies

Epimerization During Workup

The hydroxyamino group’s sensitivity to pH necessitates:

Q & A

Basic: What are the established synthetic routes for Methyl (2S)-2-(hydroxyamino)propanoate?

Methodological Answer:

A common synthesis involves reacting hydroxylamine hydrochloride with a suitable precursor (e.g., methyl acrylate derivatives) in dimethyl sulfoxide (DMSO) at elevated temperatures (~100°C), followed by stereoselective reduction or enzymatic resolution to achieve the (2S)-configuration. Sodium methoxide in methanol is often used for esterification or transesterification steps to stabilize the hydroxyamino group . Critical parameters include reaction time (<1 hour for initial steps) and nitrogen purging to prevent oxidation of sensitive intermediates.

Basic: How can purity and enantiomeric excess be reliably assessed for this compound?

Methodological Answer:

Purity is typically determined via GC or HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. Enantiomeric excess (ee) is quantified using polarimetry or H NMR with chiral shift reagents. For example, impurities such as diastereomers or hydrolyzed byproducts (e.g., propanoic acid derivatives) can be identified via retention time discrepancies and spiking experiments with reference standards .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

While specific toxicological data for this compound may be limited, structurally related hydroxyamino esters are classified as irritants (Category 4-2-III under GHS). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Waste disposal should follow local regulations for nitrogen-containing organics. Note that decomposition products (e.g., nitrosamines) may require additional hazard controls .

Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer:

Racemization is mitigated by:

- Low-temperature protocols : Conducting reactions at 0–5°C during critical steps (e.g., acylation).

- Steric hindrance : Using bulky protecting groups (e.g., tert-butoxycarbonyl) to shield the chiral center.

- Catalyst selection : Enzymatic catalysts like lipases (e.g., Candida antarctica) enhance stereoselectivity.

Monitor enantiopurity in real-time using inline FTIR or circular dichroism spectroscopy .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions between H NMR, MS, and X-ray data often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : Identify exchange broadening or shifting peaks.

- High-resolution MS : Confirm molecular ion clusters to rule out adducts.

- X-ray crystallography : Resolve absolute configuration ambiguities, as demonstrated for related methyl propanoate derivatives .

Advanced: What analytical methods are suitable for studying degradation pathways under varying pH?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) conditions at 40–60°C.

- LC-MS/MS : Identify hydrolyzed products (e.g., hydroxypropanoic acid) and oxidation byproducts (e.g., nitro derivatives).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How to design a stability-indicating assay for long-term storage?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing monthly via HPLC with photodiode array detection (PDA).

- Degradation markers : Track specific impurities (e.g., methyl 2-nitropropanoate) using validated calibration curves.

- Statistical analysis : Apply QbD (Quality by Design) principles to correlate degradation rates with environmental factors .

Advanced: What strategies validate the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Dose-response curves : Test concentrations from 1 nM–100 µM against target enzymes (e.g., aminotransferases).

- Negative controls : Use enantiomeric (2R)-isomers to confirm stereospecificity.

- Mechanistic studies : Employ stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding constants and entropy changes .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

Discrepancies may arise from metabolic differences (e.g., esterase activity in hepatic vs. neuronal cells).

- Cell-type normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) and normalize to protein content.

- Metabolite profiling : Quantify intracellular hydrolysis products via LC-MS to correlate cytotoxicity with prodrug activation .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to identify binding poses.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.

- QSAR models : Train on datasets of related hydroxyamino esters to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.